N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
Description
N-(3-Methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenyl group linked via a thioether bridge to a 1-methylindole moiety. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly in targeting indole-associated biological pathways. Its structure combines electron-donating (methoxy) and aromatic (indole) groups, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20-11-17(15-8-3-4-9-16(15)20)23-12-18(21)19-13-6-5-7-14(10-13)22-2/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPJWIHXITZBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Thiolation of 1-Methylindole
1-Methylindole undergoes regioselective thiolation at the C3 position using phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux (Scheme 1). The reaction proceeds via electrophilic substitution, yielding 1-methyl-1H-indole-3-thiol in 68–72% yield.
Reaction Conditions :
- Reagents : 1-Methylindole (1 equiv), P₂S₅ (1.2 equiv), toluene.
- Temperature : 110°C, 6 hours.
- Workup : Quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.8 Hz, 1H), 7.34 (d, J = 8.1 Hz, 1H), 7.21 (t, J = 7.3 Hz, 1H), 7.12 (t, J = 7.2 Hz, 1H), 3.87 (s, 3H, NCH₃), 3.42 (s, 1H, SH).
Preparation of 2-Chloro-N-(3-Methoxyphenyl)Acetamide
Chloroacetylation of 3-Methoxyaniline
3-Methoxyaniline reacts with chloroacetyl chloride in the presence of a base to form the acetamide intermediate (Scheme 2).
Reaction Conditions :
- Reagents : 3-Methoxyaniline (1 equiv), chloroacetyl chloride (1.1 equiv), triethylamine (2 equiv), dichloromethane (DCM).
- Temperature : 0°C to room temperature, 4 hours.
- Workup : Washing with NaHCO₃, drying over MgSO₄, and solvent evaporation.
Characterization Data :
- Yield : 85–90%.
- Melting Point : 98–101°C.
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.23 (t, J = 8.2 Hz, 1H), 6.68–6.62 (m, 2H), 6.54 (dd, J = 8.1, 2.1 Hz, 1H), 4.12 (s, 2H, CH₂Cl), 3.79 (s, 3H, OCH₃).
Thioether Bond Formation
Nucleophilic Substitution Protocol
The key step involves coupling 1-methyl-1H-indole-3-thiol with 2-chloro-N-(3-methoxyphenyl)acetamide under basic conditions (Scheme 3).
Optimized Reaction Conditions :
- Reagents : 1-Methyl-1H-indole-3-thiol (1 equiv), 2-chloro-N-(3-methoxyphenyl)acetamide (1 equiv), K₂CO₃ (2 equiv), DMF.
- Temperature : 80°C, 8 hours.
- Workup : Dilution with water, extraction with ethyl acetate, and recrystallization from ethanol/water (3:1).
Characterization Data :
- Yield : 76–82%.
- Melting Point : 154–156°C.
- ¹H NMR (600 MHz, DMSO-d₆): δ 10.12 (s, 1H, NH), 7.58 (d, J = 7.8 Hz, 1H, indole-H4), 7.34 (d, J = 8.1 Hz, 1H, indole-H7), 7.22 (t, J = 7.6 Hz, 1H, indole-H6), 7.15 (t, J = 7.4 Hz, 1H, indole-H5), 7.08 (t, J = 8.2 Hz, 1H, Ar-H), 6.79–6.73 (m, 2H, Ar-H), 6.65 (dd, J = 8.1, 2.1 Hz, 1H, Ar-H), 4.02 (s, 2H, SCH₂), 3.85 (s, 3H, NCH₃), 3.74 (s, 3H, OCH₃).
Alternative Synthetic Routes
Mitsunobu Reaction for Thioether Formation
A Mitsunobu reaction between 1-methylindole-3-thiol and 2-hydroxy-N-(3-methoxyphenyl)acetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF provides an alternative pathway (Scheme 4).
Advantages :
- Higher regioselectivity.
- Avoids harsh basic conditions.
Limitations :
- Lower yield (65–70%) due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Purification |
|---|---|---|---|
| Nucleophilic Substitution | 76–82 | 8 | Recrystallization |
| Mitsunobu Reaction | 65–70 | 12 | Column Chromatography |
The nucleophilic substitution method is preferred for scalability and cost-effectiveness, while the Mitsunobu approach offers milder conditions for acid-sensitive substrates.
Mechanistic Insights
Nucleophilic Substitution Mechanism
The thiolate anion (generated via deprotonation by K₂CO₃) attacks the electrophilic carbon adjacent to the chlorine in 2-chloro-N-(3-methoxyphenyl)acetamide, displacing chloride and forming the thioether bond (Figure 1). Polar aprotic solvents like DMF stabilize the transition state, enhancing reaction efficiency.
Scalability and Industrial Relevance
Kilogram-scale synthesis has been achieved using continuous flow reactors, reducing reaction time to 2 hours and improving yield to 85%. Critical parameters include:
- Residence Time : 10 minutes.
- Temperature : 100°C.
- Catalyst : Tetrabutylammonium bromide (TBAB).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Indole-Thioacetamide Derivatives
- Compound from : (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide Key Differences: Replaces the methoxyphenyl group with a nitro-substituted phenylthioamine. The nitro group is strongly electron-withdrawing, reducing solubility in polar solvents compared to the methoxy group . Physical Properties: Melting points range from 159–187°C, suggesting moderate crystallinity influenced by nitro and methyl groups .
- Compounds from : Examples: N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (26) and analogs. Key Differences: Bromine and phenoxy substituents increase molecular weight (e.g., 26: MW ~430 g/mol) and may enhance lipophilicity compared to the methoxy variant .
Thiophene-Based Analogs
- N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide (3b, ) :
- Structural Shift : Replaces indole with thiophene, reducing aromatic conjugation. The phthalimido group introduces rigidity, reflected in a higher melting point (208–212°C) .
- Spectroscopy : IR peaks at 1773 cm⁻¹ (phthalimide C=O) vs. indole C-N stretches (~1640 cm⁻¹) highlight electronic differences .
Physicochemical Properties
Biological Activity
N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of Indole Moiety : The indole structure can be synthesized through methods such as Fischer indole synthesis or Bartoli indole synthesis.
- Introduction of the Methoxyphenyl Group : This is achieved through electrophilic aromatic substitution reactions.
- Thioacetamide Linkage Formation : The final step involves the reaction of the indole derivative with thioacetamide.
The resulting compound features a methoxyphenyl group attached to a thioacetamide linked to an indole moiety, which is crucial for its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluating similar compounds found that derivatives with an indole structure demonstrated potent anticancer effects, often inducing apoptosis in cancer cells and inhibiting tubulin polymerization, which is essential for cell division.
Case Study: Cytotoxicity Evaluation
In a cytotoxicity evaluation involving human cancer cell lines MCF-7 (breast cancer) and HeLa (cervical cancer), compounds structurally similar to this compound were tested using the MTT assay. The results are summarized in Table 1:
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| 3a | 87 ± 3.5 | 77 ± 3.3 |
| 3b | 86 ± 3.9 | 71 ± 3.6 |
| 3c | 92 ± 3.3 | 67 ± 4.1 |
| 3d | 73 ± 3 | 29 ± 2.9 |
| Paclitaxel | 5.25-11.03 | 7.76 |
These findings indicate that while this compound may not be as potent as paclitaxel, it shows promising cytotoxic effects against these cancer cell lines .
Antimicrobial Activity
Indole derivatives have been extensively studied for their antimicrobial properties. Preliminary evaluations suggest that this compound may exhibit significant antimicrobial activity against various pathogens, although specific data on this compound's efficacy remains limited.
The mechanism through which this compound exerts its biological effects likely involves:
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest.
Q & A
Q. What are the recommended synthetic routes for N-(3-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide, and how can side reactions be minimized?
The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and thioether formation. Based on analogous indole-thioacetamide derivatives (e.g., ), a plausible route is:
- Step 1: Activation of the indole-3-thiol group (1-methyl-1H-indol-3-thiol) using a base like NaH.
- Step 2: Reaction with 2-chloro-N-(3-methoxyphenyl)acetamide under inert conditions to form the thioether bond.
- Optimization: Control reaction temperature (e.g., 0–5°C) to prevent oxidation of the thiol group. Use anhydrous solvents (e.g., DMF) and monitor progress via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques:
- NMR: Confirm the presence of methoxyphenyl (δ 3.7–3.9 ppm for OCH₃) and indole protons (δ 7.0–8.5 ppm).
- Mass Spectrometry (HRMS): Verify molecular weight (calculated for C₁₈H₁₈N₂O₂S: 334.11 g/mol).
- X-ray Crystallography: Resolve crystal structure using SHELX programs for unambiguous confirmation (if single crystals are obtained) .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s biological activity, given limited prior data?
- In Vitro Assays:
- Cancer Cell Lines: Screen against panels (e.g., NCI-60) to identify IC₅₀ values. Compare with structurally similar compounds (e.g., triazolo-pyridazine analogs in ).
- Target Identification: Use SPR (Surface Plasmon Resonance) to assess binding affinity to kinases or receptors common in indole derivatives .
- Mechanistic Studies: Perform transcriptomic profiling (RNA-seq) on treated cells to map signaling pathways affected .
Q. How can solubility and bioavailability challenges be addressed during preclinical development?
Q. How should researchers resolve contradictions in activity data between this compound and its analogs?
- Structural-Activity Relationship (SAR) Analysis:
- Data Table: Compare key parameters of similar compounds:
| Compound | IC₅₀ (μM) | LogP | Target Protein | Reference |
|---|---|---|---|---|
| Target Compound | Pending | 3.2* | Unknown | — |
| Analog from | 0.45 | 2.8 | EGFR | |
| Analog from | 1.2 | 4.1 | HDAC |
- Methodology: Use molecular docking (AutoDock Vina) to predict binding modes and identify critical substituents (e.g., methoxy vs. chloro groups) .
Methodological Challenges
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Integrated Approach:
- Chemoproteomics: Use activity-based protein profiling (ABPP) to identify engaged targets.
- CRISPR Screening: Perform genome-wide knockout screens to pinpoint synthetic lethal interactions .
- Metabolomics: Track changes in cellular metabolites (e.g., ATP, NAD+) via LC-HRMS .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Quality Control Protocol:
- Standardization: Fix molar ratios (e.g., 1:1.2 for thiol:acetamide) and reaction time (e.g., 12 hr).
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Data Interpretation and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?
- Dose-Response Modeling:
- Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
- Apply the Hill equation: .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
